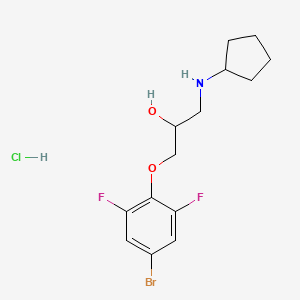![molecular formula C23H23ClN2O4S B4166644 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B4166644.png)
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide
Descripción general
Descripción
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a sulfonamide group, and a chlorinated aromatic ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the core phenoxy structure. The process often includes:
Chlorination: Introduction of a chlorine atom to the aromatic ring.
Sulfonylation: Addition of a sulfonamide group through a reaction with sulfonyl chloride.
Amidation: Formation of the acetamide group by reacting with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the sulfonamide group to amine.
Substitution: Electrophilic aromatic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid derivatives: Similar in structure but with different functional groups.
Sulfonamide derivatives: Share the sulfonamide group but differ in the aromatic ring structure.
Chlorinated aromatic compounds: Contain chlorine atoms but lack the sulfonamide and phenoxy groups.
Uniqueness
What sets 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
IUPAC Name |
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-8-10-19(11-9-16)25-23(27)15-30-22-13-12-20(14-21(22)24)31(28,29)26-17(2)18-6-4-3-5-7-18/h3-14,17,26H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLRQEOGFSJYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B4166580.png)
![Ethyl 4-({[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl}amino)benzoate](/img/structure/B4166585.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chloro-4-nitrobenzamide](/img/structure/B4166596.png)
amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4166615.png)
![ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate](/img/structure/B4166624.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4166630.png)
![4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4166637.png)
![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4166651.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4166656.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4166667.png)
![5-ethyl-3-(ethylthio)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4166668.png)
![methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate](/img/structure/B4166676.png)
